molecular formula C21H29N3O2S B319097 N-cyclohexyl-2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzamide

N-cyclohexyl-2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzamide

Cat. No.: B319097
M. Wt: 387.5 g/mol
InChI Key: GTKMJHUTOHYOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzamide is a complex organic compound with a unique structure that includes cyclohexyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with benzoyl chloride to form N-cyclohexylbenzamide. This intermediate is then reacted with thiourea and cyclohexyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-cyclohexyl-2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylbenzamide
  • N-cyclohexylthiourea
  • N-cyclohexylisocyanate

Uniqueness

N-cyclohexyl-2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H29N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

2-(cyclohexanecarbonylcarbamothioylamino)-N-cyclohexylbenzamide

InChI

InChI=1S/C21H29N3O2S/c25-19(15-9-3-1-4-10-15)24-21(27)23-18-14-8-7-13-17(18)20(26)22-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H,22,26)(H2,23,24,25,27)

InChI Key

GTKMJHUTOHYOFJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3

Origin of Product

United States

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